molecular formula C17H23ClN2O4S3 B2566981 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine CAS No. 863449-96-1

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine

Cat. No.: B2566981
CAS No.: 863449-96-1
M. Wt: 451.01
InChI Key: AIFMCSWRVFQHKO-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is a complex organic compound characterized by the presence of a thiazole ring substituted with chlorophenyl, ethylsulfonyl, and dipropylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonyl and amine groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and amine groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-N,N-dipropylthiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiazole ring and multiple sulfonyl groups make it particularly versatile for various synthetic and research purposes.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-N,N-dipropyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S3/c1-4-11-20(12-5-2)16-15(19-17(25-16)26(21,22)6-3)27(23,24)14-9-7-13(18)8-10-14/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFMCSWRVFQHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)CC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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